3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
Description
3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one scaffold with hydroxyl, methoxy, and phenyl substituents. Chromones are a class of flavonoids known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .
Properties
CAS No. |
25572-50-3 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3,5-dihydroxy-6-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-11-8-7-10-12(13(11)17)14(18)15(19)16(21-10)9-5-3-2-4-6-9/h2-8,17,19H,1H3 |
InChI Key |
HSELOZMBAKAJAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Precursors
A widely reported method involves cyclizing methoxy-substituted benzaldehydes with phenolic intermediates. Key steps include:
-
Benzyl protection : Introducing benzyl groups to hydroxyl moieties for regioselective control.
-
Cyclization : Using polyphosphoric acid (PPA) or other Lewis acids to facilitate intramolecular cyclization under acidic conditions.
-
Deprotection : Catalytic hydrogenation to remove benzyl protecting groups.
Table 1: Cyclization Conditions and Yields
Alternative Routes
Less common methods include:
-
Claisen-Schmidt condensation : Between aldehydes and ketones, though limited by regioselectivity.
-
Baker-Venkataraman rearrangement : For constructing chromenone skeletons, though requiring harsh acidic conditions.
Detailed Reaction Pathways
Patent CN117645594A Method
This method exemplifies a robust industrial-scale process:
-
Intermediate synthesis : 3-(3,5-Bis(benzyloxy)-4-hydroxyphenoxy)-3-phenylpropionic acid is generated via nucleophilic substitution.
-
Cyclization :
-
Methoxylation :
-
Deprotection :
Mechanistic Insight :
-
Cyclization : PPA acts as a Brønsted acid, protonating carbonyl oxygen to enhance electrophilicity, enabling intramolecular nucleophilic attack.
-
Methoxylation : I₂/DMSO mediates electrophilic substitution at the phenolic hydroxyl group, replacing -OH with -OCH₃.
Optimization and Challenges
Reaction Parameter Tuning
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Cyclization temperature | 80–90°C | Higher temps increase side reactions |
| Hydrogenation pressure | 1–2 atm | Excess pressure risks catalyst poisoning |
| Deprotection solvent | Ethyl acetate | Polar aprotic solvents enhance Pd/C activity |
Common Side Reactions
-
Over-methoxylation : Competing alkylation at adjacent hydroxyl groups.
-
Catalyst deactivation : Pd/C poisoning by sulfur-containing impurities.
Comparative Analysis with Analogues
Table 2: Synthesis of Structurally Related Flavonoids
Key Differences :
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 3 and 5 undergo oxidation under specific conditions. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes hydroxyl groups to form quinones.
-
Hydrogen peroxide (H₂O₂) in ethanol selectively oxidizes the 3-hydroxy group to a ketone, generating intermediates for further functionalization.
Example reaction pathway :
Reduction Reactions
Reduction primarily targets the chromen-4-one ring system:
-
Sodium borohydride (NaBH₄) in methanol reduces the carbonyl group at position 4 to a hydroxyl group, yielding dihydro derivatives .
-
Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ gas saturates the double bond in the benzopyran ring .
Table 1: Reduction reaction outcomes
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, 25°C | 4-hydroxy-dihydrochromenone derivative |
| Pd/C + H₂ | Ethanol, 50°C | Tetrahydrochromenone derivative |
Substitution Reactions
Electrophilic aromatic substitution occurs at electron-rich positions:
-
Halogenation : Bromine (Br₂) in acetic acid substitutes at position 8 of the aromatic ring.
-
Methylation : Dimethyl sulfate ((CH₃O)₂SO₂) selectively methylates hydroxyl groups under alkaline conditions.
Key mechanistic insight :
The methoxy group at position 6 directs substitution to the para position relative to itself due to its electron-donating effect.
Cyclization and Rearrangement
Research highlights cyclization pathways mediated by specialized reagents:
-
DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) : Promotes dehydrogenative cyclization of prenyl side chains, forming pyrano-flavonoid derivatives .
-
Acid-catalyzed cyclization : Concentrated HCl induces ring closure between hydroxyl and carbonyl groups, generating fused bicyclic structures .
Example cyclization mechanism :
Biological Interaction-Driven Reactions
The compound participates in enzyme-mediated transformations:
-
Cytochrome P450 oxidation : Generates hydroxylated metabolites in hepatic microsomes, enhancing solubility for excretion .
-
Glucuronidation : UDP-glucuronosyltransferase adds glucuronic acid to hydroxyl groups, forming water-soluble conjugates .
Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Thermal degradation : Begins at 220°C with loss of methoxy and hydroxyl groups, forming char residues above 400°C.
-
Photodegradation : UV light induces cleavage of the chromen-4-one ring, producing smaller aromatic fragments.
Comparative Reactivity
The compound’s reactivity differs from structurally similar flavonoids due to:
-
Methoxy group at position 6 : Enhances electron density at adjacent positions, favoring electrophilic substitution.
-
Hydroxyl group at position 5 : Participates in hydrogen bonding, stabilizing transition states during oxidation.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 284.26 g/mol. Its structure features hydroxyl and methoxy groups that enhance its reactivity and biological efficacy. The chromen-4-one backbone is integral to its pharmacological properties.
Biological Activities
Research indicates that 3,5-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one possesses several biological activities:
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : Studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent in various diseases:
Pharmacology
Studies have focused on the pharmacokinetics and bioavailability of this compound. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Natural Product Chemistry
The synthesis of this compound typically involves cyclization reactions of phenolic compounds with methoxy-substituted benzaldehydes. This process is crucial for producing the compound in laboratory settings for further research.
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through the activation of caspases .
Case Study 2: Neuroprotection
Research involving animal models of neurodegeneration showed that this compound reduced neuronal death caused by oxidative stress, suggesting its potential as a neuroprotective agent .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Properties: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on structural analogs of 3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one, emphasizing substitution patterns, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Substitution Effects on Bioactivity: Hydroxyl groups (e.g., 3,5-OH in the target compound) are critical for hydrogen bonding and antioxidant activity. Compound 139 (5,7-OH) may exhibit stronger radical scavenging due to additional hydroxylation . Methoxy groups (e.g., 6-OCH₃ in the target) enhance lipophilicity and membrane permeability but may reduce solubility.
Toxicity and Safety :
- The target compound lacks explicit toxicity data, but its analog (CAS 14004-55-8) is classified as acutely toxic (oral, Class 4) and a respiratory irritant, highlighting the need for cautious handling .
Structural Modifications for Drug Development :
- Glycosylation (e.g., Compound 141 in ) or acetylation (Compound 61276-44-6) can modulate solubility and stability. The target compound’s lack of such groups may limit its bioavailability compared to glycosylated analogs .
Antiproliferative Potential: Hybrid chromone-isoxazole derivatives (e.g., 6a in ) demonstrate antiproliferative activity, suggesting that the target compound’s phenyl group at position 2 could synergize with other substituents for anticancer effects .
Biological Activity
3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one, commonly referred to as a benzopyran derivative, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 284.26 g/mol |
| CAS Number | 25572-50-3 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The compound demonstrated IC values ranging from 5.2 to 22.2 μM for cancer cells while showing minimal cytotoxicity to normal cell lines like HEK-293 .
The anticancer activity is attributed to several mechanisms:
- Induction of Apoptosis : At a concentration of 5 μM , the compound induced apoptosis in MDA-MB-231 cells by approximately 50.8% .
- Kinase Inhibition : It was screened against multiple kinases and showed selective inhibition with IC values between 52–57 µM , indicating potential as a kinase inhibitor .
- Structure-Activity Relationship (SAR) : The presence of methoxy groups at specific positions influenced the compound's selectivity and potency against cancer cells, with certain substitutions leading to enhanced activity .
Antioxidant and Anti-inflammatory Properties
In addition to its anticancer effects, this benzopyran derivative also exhibits notable antioxidant and anti-inflammatory activities. Research suggests that compounds within this class can scavenge free radicals and inhibit inflammatory pathways, contributing to their protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have confirmed the biological activities of this compound:
- Antiproliferative Studies : A comprehensive study demonstrated that derivatives of benzopyran significantly inhibited tumor growth in vitro and in vivo models, supporting their potential as therapeutic agents in cancer treatment .
- Comparative Analysis : A comparative study of various benzopyran derivatives indicated that those with specific functional groups exhibited enhanced cytotoxicity against a range of cancer cell lines compared to others lacking these modifications .
Summary of Biological Activities
The table below summarizes the key biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators or EU-standard P1 masks in low-exposure scenarios; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure risks .
- Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize inhalation of aerosols or dust .
- Emergency Procedures : In case of skin/eye contact, rinse immediately with water for ≥15 minutes. For ingestion, seek medical attention and provide SDS documentation to healthcare providers .
Q. How can researchers synthesize this compound, and what are common intermediates?
- Methodological Answer :
- Synthetic Routes : Adapt flavonoid synthesis strategies, such as acid-catalyzed cyclization of chalcone precursors. For example, use 2,4-dihydroxyacetophenone and substituted benzaldehydes under Claisen-Schmidt conditions, followed by selective methylation .
- Intermediate Isolation : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using -NMR and LC-MS .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Employ - and -NMR to confirm substitution patterns and aromatic proton environments. Compare chemical shifts with structurally similar flavonoids (e.g., genistein) for validation .
- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection at 254–280 nm. Target ≥98% purity for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) or databases like NIST Chemistry WebBook .
- Isotopic Labeling : Use -labeled precursors to track carbon environments and assign ambiguous peaks in complex spectra .
- Collaborative Analysis : Share raw data with specialized labs for 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Prepare buffered solutions (pH 2–9) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) to detect and characterize breakdown products, correlating with kinetic modeling to predict shelf-life .
Q. How can researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing cytotoxicity?
- Methodological Answer :
- Pilot Toxicity Screening : Conduct MTT assays on human cell lines (e.g., HepG2) to determine IC values. Use sub-cytotoxic doses (≤10% inhibition) for subsequent bioactivity assays .
- Mechanistic Profiling : Pair dose-response curves with transcriptomic or proteomic analyses to identify pathways affected at non-toxic concentrations .
Methodological Notes
- Data Interpretation : Cross-reference findings with structurally analogous benzopyran derivatives (e.g., genistein, daidzein) to contextualize biological or chemical behaviors .
- Ethical Compliance : Adhere to institutional biosafety protocols for handling cytotoxic compounds, including waste disposal via certified contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
